2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid

DHFR inhibition Antifolate Enzymology

Sourcing generic phenylbenzimidazoles introduces uncontrolled variability in DHFR inhibition assays due to regioisomer-dependent binding. This specific compound (CAS 106242-25-5) eliminates that risk. - Definitive human DHFR Ki of 147 nM provides a validated baseline for analog benchmarking. - Defined LogP (4.60) and TPSA (65.98 Ų) support its use as a calibrated ADME reference standard. - Single-regioisomer material ensures reproducible target engagement data across independent studies.

Molecular Formula C20H14N2O2
Molecular Weight 314.3 g/mol
CAS No. 106242-25-5
Cat. No. B12944035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid
CAS106242-25-5
Molecular FormulaC20H14N2O2
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4C(=O)O
InChIInChI=1S/C20H14N2O2/c23-20(24)16-9-5-4-8-15(16)19-21-17-11-10-14(12-18(17)22-19)13-6-2-1-3-7-13/h1-12H,(H,21,22)(H,23,24)
InChIKeyCIZLARCWSMDASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Phenyl-1H-benzimidazol-2-yl)benzoic acid Compound Identity & Characterization


2-(6-Phenyl-1H-benzimidazol-2-yl)benzoic acid (CAS 106242-25-5) is a phenylbenzimidazole derivative containing a benzoic acid moiety at the 2-position of the benzimidazole ring and a phenyl substituent at the 6-position . The compound belongs to the class of organic compounds known as phenylbenzimidazoles, characterized by a benzimidazole core where the imidazole ring is attached to a phenyl group [1]. Its molecular formula is C20H14N2O2 with a molecular weight of approximately 314.34 g/mol and a calculated LogP of 4.60, indicating moderate lipophilicity . The compound has been documented as a dihydrofolate reductase (DHFR) inhibitor and appears in bioactivity screening datasets as a pharmacologically relevant benzimidazole scaffold [2].

2-(6-Phenyl-1H-benzimidazol-2-yl)benzoic acid Scaffold Specificity


Benzimidazole-based compounds bearing different substitution patterns exhibit profound divergence in target engagement, selectivity profiles, and biological outcomes that cannot be predicted from core scaffold identity alone. Within the phenylbenzimidazole class, even minor positional variations of the benzoic acid moiety or phenyl substituent alter key molecular recognition features including torsion angle constraints, hydrogen-bonding geometry, and steric accommodation within narrow binding pockets [1]. The specific 6-phenyl-2-benzoic acid substitution pattern present in CAS 106242-25-5 confers distinct physicochemical properties—notably a LogP of 4.60 and polar surface area of 65.98 Ų —that directly influence membrane permeability, target binding kinetics, and off-target liability relative to regioisomers or differently substituted analogs. Procurement decisions predicated on generic benzimidazole or phenylbenzimidazole categorization therefore introduce uncontrolled experimental variability, as binding affinity for a given target can shift by orders of magnitude with a single substituent change [2].

2-(6-Phenyl-1H-benzimidazol-2-yl)benzoic acid Comparative Evidence


Human DHFR Inhibition

CAS 106242-25-5 demonstrates measurable inhibitory activity against human dihydrofolate reductase (DHFR), a validated therapeutic target in oncology and infectious disease, with an inhibition constant (Ki) of 147 nM as determined by UV-Vis spectrometry using dihydrofolate (DHF) as substrate in the presence of NADPH [1]. This Ki value places the compound in a distinct affinity tier relative to standard clinical antifolates: methotrexate exhibits subnanomolar Ki (~0.01-0.04 nM) against human DHFR, while trimethoprim shows substantially weaker affinity (Ki >1,000 nM for human DHFR). Although no direct head-to-head comparison with structurally analogous benzimidazoles under identical assay conditions is currently available in the peer-reviewed literature, the 147 nM Ki provides a quantitative benchmark for selecting this specific substitution pattern in structure-activity relationship campaigns targeting the DHFR binding pocket.

DHFR inhibition Antifolate Enzymology

Bovine DHFR Inhibitory Activity

In an independent bioactivity dataset, a structurally related phenylbenzimidazole derivative demonstrated inhibition of bovine liver DHFR with an IC50 of 56.3 nM, using FH2 as substrate following a 2-minute preincubation period in the presence of NADPH [1]. While this data point does not correspond precisely to CAS 106242-25-5, it originates from the same phenylbenzimidazole chemotype and illustrates the DHFR inhibitory potential inherent to this scaffold class. The observed IC50 of 56.3 nM against bovine DHFR is comparable in magnitude to the 147 nM Ki measured against human DHFR for CAS 106242-25-5, suggesting conserved binding interactions across mammalian DHFR orthologs. Users should note that this represents class-level inference rather than direct measurement of CAS 106242-25-5 against bovine DHFR, and direct comparative data between CAS 106242-25-5 and defined structural analogs under identical assay conditions is not currently available in the accessible literature.

DHFR inhibition Cross-species pharmacology Enzymology

Lipophilicity and Polar Surface Area

CAS 106242-25-5 exhibits computed physicochemical parameters that distinguish it from unsubstituted benzimidazole and simpler phenylbenzimidazole analogs. The compound has a calculated LogP of 4.59510 and a topological polar surface area (TPSA) of 65.98 Ų . For comparison, unsubstituted benzimidazole has a LogP of approximately 1.3 and TPSA of 28.68 Ų, while 2-phenylbenzimidazole (lacking the benzoic acid moiety) has a LogP of ~3.5 and TPSA of 28.68 Ų. The substantially elevated LogP of CAS 106242-25-5 indicates markedly higher lipophilicity, which correlates with enhanced membrane permeability but may also increase plasma protein binding. The TPSA of 65.98 Ų falls within the favorable range for oral bioavailability (<140 Ų) while exceeding that of simpler benzimidazoles, suggesting improved aqueous solubility characteristics relative to more lipophilic analogs.

Physicochemical properties Drug-likeness ADME prediction

2-(6-Phenyl-1H-benzimidazol-2-yl)benzoic acid Research & Procurement Scenarios


DHFR Inhibitor SAR and Optimization

Researchers engaged in developing novel antifolate agents may utilize CAS 106242-25-5 as a reference compound or starting scaffold for medicinal chemistry optimization targeting dihydrofolate reductase. The documented Ki of 147 nM against human DHFR [1] provides a quantitative baseline against which newly synthesized analogs bearing modifications to the 6-phenyl or benzoic acid moieties can be compared. This scenario is particularly relevant for academic medicinal chemistry groups and biotechnology companies seeking to explore benzimidazole-based DHFR inhibitors as potential anticancer or antimicrobial agents. Procurement of the exact CAS-registered compound ensures reproducibility of the baseline activity measurement and eliminates the confounding variable of regioisomeric or substitution-pattern variation that would arise from sourcing generic "phenylbenzimidazole benzoic acid" materials.

Physicochemical & ADME Benchmarking

The computed LogP of 4.60 and TPSA of 65.98 Ų for CAS 106242-25-5 establish this compound as a reference point for lipophilicity and polarity characterization within phenylbenzimidazole chemical space. Pharmaceutical scientists performing parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or plasma protein binding measurements can employ CAS 106242-25-5 as a structurally defined comparator to contextualize the ADME properties of novel analogs. The compound's distinct physicochemical signature—intermediate between hydrophilic drug-like molecules and highly lipophilic benzimidazoles—makes it a valuable calibration standard for computational model validation and experimental ADME assay development.

Cross-Species DHFR Selectivity Profiling

Investigators studying species-specific differences in DHFR inhibitor susceptibility may employ CAS 106242-25-5 as part of a panel of structurally diverse antifolates. The availability of human DHFR Ki data (147 nM) [1] alongside class-level bovine DHFR inhibition data (IC50 56.3 nM for a related phenylbenzimidazole) [2] provides a foundation for comparative enzymology studies examining DHFR ortholog binding across mammalian species. Procurement of authenticated CAS 106242-25-5 enables direct measurement of its inhibitory activity against DHFR from additional species (e.g., murine, rat, microbial) under standardized assay conditions, facilitating the construction of comprehensive species-selectivity profiles for this chemotype.

Phenotypic Screening Library Construction

CAS 106242-25-5 serves as a structurally authenticated member of phenylbenzimidazole-focused compound libraries intended for phenotypic screening campaigns. Its specific substitution pattern (6-phenyl, 2-benzoic acid) occupies a defined position in benzimidazole chemical space that is distinct from more common 2-aryl or N-substituted variants. Institutions constructing diversity-oriented synthesis libraries or purchasing screening collections may prioritize this CAS-registered compound to ensure representation of this specific regiochemical and substitutional phenotype, which may confer unique target engagement profiles not captured by other library members.

Quote Request

Request a Quote for 2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.